REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:26]=[CH:25][CH:24]=[CH:23][C:5]=1[O:6][S:7]([NH:10][C:11](=[O:22])OC1C=CC=CC=1OCC)(=[O:9])=[O:8])[CH3:2].[NH2:27][C:28]1[N:33]=[C:32]([O:34][CH3:35])[CH:31]=[C:30]([O:36][CH3:37])[N:29]=1>C1(C)C=CC=CC=1>[CH2:1]([O:3][C:4]1[CH:26]=[CH:25][CH:24]=[CH:23][C:5]=1[O:6][S:7]([NH:10][C:11]([NH:27][C:28]1[N:29]=[C:30]([O:36][CH3:37])[CH:31]=[C:32]([O:34][CH3:35])[N:33]=1)=[O:22])(=[O:8])=[O:9])[CH3:2]
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Name
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2-ethoxyphenyl N-(2-ethoxyphenoxysulfonyl)carbamate
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Quantity
|
38.1 g
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Type
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reactant
|
Smiles
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C(C)OC1=C(OS(=O)(=O)NC(OC2=C(C=CC=C2)OCC)=O)C=CC=C1
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
15.5 g
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Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)OC)OC
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After cooling to 30° C.
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Type
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FILTRATION
|
Details
|
the precipitate is filtered off
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Type
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WASH
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Details
|
washed with 100 ml of toluene
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.8 g | |
YIELD: PERCENTYIELD | 96.4% | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |